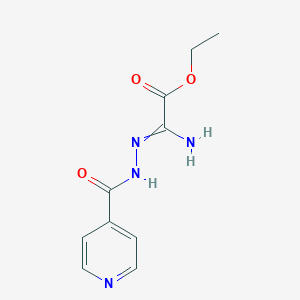
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate, also known as ethyl 2-(4-pyridyl)-2-hydrazone glycinate, is a chemical compound that has been studied for its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, it has been investigated for its anti-tumor activity and its potential use as a therapeutic agent for cancer treatment. In addition, it has shown promise as an anti-inflammatory agent and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of tumor cells in vitro and in vivo, and to reduce the production of inflammatory cytokines in animal models of inflammation. In addition, it has been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Another advantage is its antioxidant activity, which could be useful in studying oxidative stress. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully evaluate its potential applications.
Direcciones Futuras
There are several future directions for research on Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, it could be studied for its potential as a natural antioxidant in food and cosmetic applications.
Métodos De Síntesis
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate can be synthesized through a multistep reaction involving the condensation of Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate acetoacetate with hydrazine hydrate, followed by the reaction with 4-pyridinecarboxaldehyde. The resulting product is then purified through recrystallization.
Propiedades
Nombre del producto |
Ethyl 2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate |
|---|---|
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-amino-2-(pyridine-4-carbonylhydrazinylidene)acetate |
InChI |
InChI=1S/C10H12N4O3/c1-2-17-10(16)8(11)13-14-9(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,11,13)(H,14,15) |
Clave InChI |
QAOOUHZLAOUNES-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC(=O)C1=CC=NC=C1)/N |
SMILES |
CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N |
SMILES canónico |
CCOC(=O)C(=NNC(=O)C1=CC=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)


![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)
![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)

